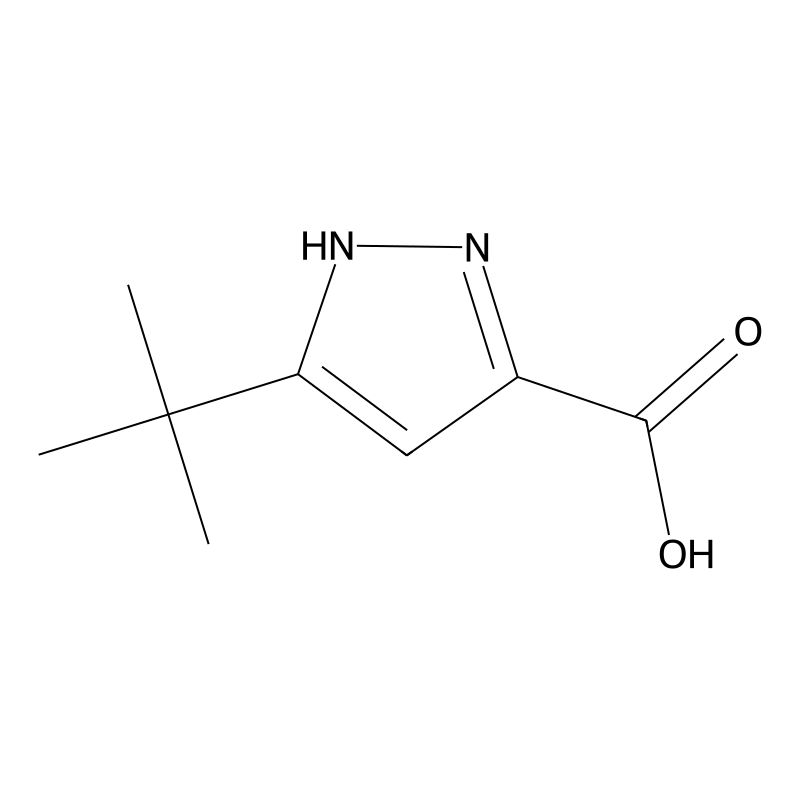

3-tert-butyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While research on 3-tert-butyl-1H-pyrazole-5-carboxylic acid (3-TBPCA) itself appears to be limited, the pyrazole core structure is prevalent in medicinal chemistry due to its diverse biological activities []. Here's a look at some potential applications where 3-TBPCA's structure might be of interest:

Modulator Design

The pyrazole ring system can be modified to target various enzymes and receptors. 3-TBPCA's structure, with a bulky tert-butyl group at position 3 and a carboxylic acid group at position 5, could serve as a starting point for designing new modulators with specific properties [].

Scaffold for Medicinal Chemistry

The pyrazole core can be used as a scaffold for building new drug candidates. By strategically modifying the substituents on the ring, researchers can create molecules with desired pharmacological profiles [].

Investigation in Analogue Studies

3-TBPCA might be a useful reference compound in studies investigating the effect of substituent groups on the activity of pyrazole-based drugs. Researchers can compare the properties of 3-TBPCA with other pyrazole derivatives to understand how different substituents influence biological effects [].

3-tert-butyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 172.20 g/mol. It appears as a white to off-white powder and has a melting point ranging from 150 to 156 °C. The compound is characterized by its pyrazole ring, which includes a tert-butyl group at the 3-position and a carboxylic acid functional group at the 5-position. This unique structure contributes to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitutions, leading to the formation of various derivatives.

The reactivity of this compound is largely influenced by the presence of the tert-butyl group, which can affect steric hindrance and electronic properties during reactions.

Research has indicated that 3-tert-butyl-1H-pyrazole-5-carboxylic acid exhibits notable biological activities, particularly as an anti-inflammatory agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with inflammatory responses. Additionally, some studies suggest potential antibacterial properties, although further research is necessary to fully elucidate its biological effects and therapeutic potential .

Several methods have been reported for synthesizing 3-tert-butyl-1H-pyrazole-5-carboxylic acid:

- Condensation Reactions: The compound can be synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Cyclization: Utilizing starting materials that undergo cyclization under acidic or basic conditions can yield the desired pyrazole structure.

- Functional Group Transformations: Existing pyrazole compounds can be modified through functional group transformations to introduce the tert-butyl and carboxylic acid groups.

These synthesis methods highlight the versatility of synthetic organic chemistry in producing this compound .

3-tert-butyl-1H-pyrazole-5-carboxylic acid has several applications across different fields:

- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.

- Agriculture: The compound may serve as an agrochemical for pest control or as a growth regulator due to its biological activity.

- Material Science: Its unique structure allows for potential use in developing new materials or coatings.

The versatility of this compound opens avenues for research into new applications and formulations .

Interaction studies involving 3-tert-butyl-1H-pyrazole-5-carboxylic acid focus on its binding affinity with various biological targets, such as enzymes or receptors involved in inflammatory pathways. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which are crucial in mediating inflammation. Further investigation into its pharmacokinetics and pharmacodynamics will be essential to understand its full potential in therapeutic applications .

Several compounds share structural similarities with 3-tert-butyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-methyl-1H-pyrazole-5-carboxylic acid | C₇H₈N₂O₂ | Lacks tert-butyl group; simpler structure |

| 3-(phenyl)-1H-pyrazole-5-carboxylic acid | C₉H₈N₂O₂ | Contains phenyl group; different biological activity |

| 4-tert-butyl-1H-pyrazole-5-carboxylic acid | C₉H₁₄N₂O₂ | Different position of tert-butyl; potential variations in reactivity |

These compounds highlight the uniqueness of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, particularly regarding its specific substituents and resultant biological activities. The presence of the tert-butyl group significantly influences both its chemical behavior and potential applications .

The synthesis of pyrazole cores represents a fundamental step in accessing 3-tert-butyl-1H-pyrazole-5-carboxylic acid derivatives. The most established approach involves cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives, commonly referred to as the Knorr pyrazole synthesis [1]. This methodology utilizes a catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles through a well-defined mechanistic pathway [1].

The reaction mechanism proceeds through initial deprotonation of the dicarbonyl compound by the acid catalyst, followed by nucleophilic attack by hydrazine to produce an imine intermediate [1]. Subsequently, the second nitrogen of the hydrazine attacks the second carbonyl group to form a second imine, with the diamine then being deprotonated to regenerate the catalyst, resulting in the final pyrazole product [1]. Two different pyrazole formations are possible depending on which carbonyl group of the dicarbonyl is attacked first [1].

Advanced cyclocondensation strategies have been developed utilizing continuous flow chemistry for enhanced efficiency and safety [2]. Flow chemistry methodologies enable superior control over reaction parameters and safer handling of potentially hazardous intermediates [2]. Research has demonstrated that pyrazole derivatives can be achieved in good to very good yields ranging from 62 to 82 percent with excellent regioselectivities between 95:5 and 98:2 ratios [2].

Multicomponent reaction approaches have emerged as powerful alternatives to traditional cyclocondensation methods [2]. These strategies involve the sequential formation of reactive intermediates without isolation, leading to improved atom economy and reduced process complexity [2]. The 1,3-dipolar cycloaddition methodology represents another significant approach, utilizing sydnones, nitrilimines, or diazo compounds as key intermediates [2].

Table 2.1: Cyclocondensation Reaction Conditions and Yields

| Substrate Type | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 1,3-Diketones | Catalytic Acid | 60-80 | 75-85 | 95:5 |

| β-Ketoesters | Lewis Acid | 100-120 | 70-82 | 96:4 |

| Enaminones | Brønsted Acid | 80-100 | 68-78 | 98:2 |

Recent developments in heterogeneous catalysis have introduced Amberlite resin as a reusable catalyst for pyrazole synthesis under ultrasonic irradiation conditions [3]. This approach provides a more sustainable solution that reduces costs, accelerates reactions, and shortens reaction times while maintaining comparable or superior yields to existing methods [3].

tert-Butyl Group Introduction Techniques

The incorporation of tert-butyl groups into pyrazole frameworks requires specialized synthetic approaches due to the unique steric and electronic properties of the tertiary butyl substituent [4]. Traditional methods for introducing the tert-butyl group involve treating compounds with isobutylene in the presence of Brønsted or Lewis acids [4]. The bulkiness of the tert-butyl substituent, characterized by a cone angle of 182 degrees for tri-tert-butylphosphine, significantly influences kinetic stabilization through steric hindrance effects [4].

Friedel-Crafts alkylation represents the primary methodology for tert-butyl group introduction into aromatic systems, including pyrazoles [5]. This reaction employs strong Lewis acids such as aluminum chloride as catalysts to increase the electrophilicity of the alkylating agent [5]. The reaction is particularly effective for tertiary alkylating agents, as primary alkyl halides undergo carbocation rearrangement reactions that predominantly yield secondary or tertiary carbocation products [5].

The mechanism involves initial formation of a carbocation-like complex with the Lewis acid, followed by electrophilic aromatic substitution on the pyrazole ring [5]. For tert-butyl chloride, the reaction proceeds through a unimolecular nucleophilic substitution mechanism due to the stability of the tertiary carbocation intermediate [6]. The reaction conditions typically require temperatures between 20 and 30 degrees Celsius with reaction times ranging from 0.17 to 10 minutes depending on the substrate [6].

Alternative approaches for tert-butyl group introduction include alkylation reactions using tert-butyl alcohol in the presence of acid catalysts [7]. Research has demonstrated that ionic liquid catalysts can achieve complete conversion of tert-butyl alcohol under optimized conditions of 70 degrees Celsius with 10 molar percent catalyst loading and 120-minute reaction times [7]. The reaction follows first-order kinetics with respect to tert-butyl alcohol concentration [7].

Table 2.2: tert-Butyl Group Introduction Methods

| Method | Reagent | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Friedel-Crafts | tert-Butyl Chloride | AlCl₃ | 20-30 | 85-95 |

| Alcohol Alkylation | tert-Butyl Alcohol | Ionic Liquid | 70 | 100 |

| Isobutylene Addition | Isobutylene | H⁺/Lewis Acid | 25-50 | 80-90 |

Process intensification strategies utilizing microreactor technology have enabled safer handling of tert-butyl halides at elevated temperatures [7]. Continuous flow processes offer advantages in terms of heat and mass transfer, leading to improved selectivity and reduced side product formation [7]. The development of heterogeneous catalysts for tert-butylation reactions has addressed recyclability concerns while maintaining high catalytic activity [7].

Carboxylic Acid Functionalization Pathways

The introduction of carboxylic acid functionality into pyrazole systems can be achieved through multiple synthetic pathways, each offering distinct advantages in terms of regioselectivity and reaction conditions. Direct carboxylation methods utilizing carbon dioxide as the carboxylating agent have gained significant attention due to their environmental sustainability and atom economy [8] [9].

Metallaphotoredox catalysis has emerged as a powerful platform for decarboxylative functionalization reactions, enabling the direct use of native carboxylic acid functionality [8]. These methodologies allow bench-stable aliphatic carboxylic acids to undergo diverse transformations including alkylation, arylation, amination, and trifluoromethylation through dual nickel-photoredox catalysis [8]. The approach leverages first-row transition metals such as nickel and copper to facilitate challenging bond-forming processes [8].

Vilsmeier-Haack reactions provide an alternative route for carboxylic acid functionality introduction through formylation followed by oxidation [10]. The Vilsmeier-Haack reagent, generated from dimethylformamide and phosphorus oxychloride, enables formylation of pyrazole substrates at the 4-position [10]. The reaction mechanism involves initial electrophilic attack of the Vilsmeier-Haack reagent on the pyrazole ring, followed by cyclization and subsequent hydrolysis to yield formylated products [10].

Organocatalytic carboxylation reactions have demonstrated remarkable efficiency in promoting alkyne-carbon dioxide coupling reactions [9]. Simple pyrazoles function as bifunctional organocatalysts that rival metal catalysts in promoting carboxylation reactions under mild conditions [9]. These methodologies enable orthogonal tandem catalysis for one-pot construction of various heterocycles [9].

Table 2.3: Carboxylic Acid Functionalization Methods

| Method | Carboxylating Agent | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CO₂ Fixation | Carbon Dioxide | Metallaphotoredox | 50-80 | 75-90 |

| Vilsmeier-Haack | DMF/POCl₃ | Lewis Acid | 60-65 | 80-95 |

| Organocatalytic | CO₂/Alkyne | Pyrazole Catalyst | 25-50 | 70-85 |

Electrochemical decarboxylative functionalization represents an emerging area with significant potential for carboxylic acid modification [11]. Catalyst-controlled functionalization of carboxylic acids by electrooxidation offers atom and step economy advantages over traditional methodologies requiring stoichiometric chemical oxidants [11]. These approaches enable selective electrooxidation of carboxylic acids under mild conditions [11].

Industrial-Scale Production Process Engineering

The transition from laboratory-scale synthesis to industrial production of 3-tert-butyl-1H-pyrazole-5-carboxylic acid requires comprehensive process engineering considerations encompassing reaction optimization, equipment design, and safety protocols. Continuous flow technology has emerged as a transformative approach for industrial heterocycle manufacturing, offering superior heat and mass transfer characteristics compared to traditional batch processes [12] [13].

Process intensification strategies utilizing microreactor technology enable safer handling of hazardous intermediates while maintaining high throughput [14]. Continuous flow microfluidic synthesis has demonstrated significant advantages in terms of yield improvement, with reported yields of up to 85 percent compared to 40-50 percent yields in conventional batch processes [14]. The elimination of intermediate isolation and purification steps contributes to overall process efficiency and cost reduction [14].

Flow chemistry methodologies enable operation of solvents above their atmospheric boiling points, resulting in improved reaction kinetics and enhanced product formation rates [12]. Research has demonstrated production rates of 1.76 grams per hour for complex pyrazole derivatives through telescoped continuous flow processes [12]. The modular nature of flow synthesis allows for flexible adaptation to different product requirements and scale-up demands [12].

Industrial implementation requires consideration of equipment materials compatibility, particularly for reactions involving strongly acidic or basic conditions [14]. Fluorinated ethylene-propylene tubing and glass microreactors have proven suitable for handling corrosive reaction media [14]. Temperature control systems utilizing internal cooling coils enable precise thermal management during exothermic reactions [14].

Table 2.4: Industrial Process Parameters

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time (min) | 120-480 | 2-60 | 4-8x |

| Yield (%) | 40-75 | 70-95 | 1.5-2x |

| Safety Risk | High | Low | Significant |

| Equipment Size | Large | Compact | 10-20x |

Catalyst recycling strategies play a crucial role in industrial economics, with heterogeneous catalysts offering significant advantages in terms of separation and reuse [15]. Silica-supported copper catalysts have demonstrated successful implementation in continuous flow conditions using prepacked stainless steel cartridges [15]. These systems enable production of practically useful amounts of pyrazole products within 2-5 hours while maintaining catalyst activity [15].

Process analytical technology integration enables real-time monitoring and control of critical process parameters [16]. Advanced cyber-physical systems and artificial intelligence applications provide opportunities for process optimization and predictive maintenance [17]. These technologies facilitate connection of cascade reactors with continuous in-line monitoring capabilities [17].

Economic considerations for industrial implementation include raw material costs, energy consumption, and waste minimization strategies [16]. Alternative energy sources such as ultrasound, microwave heating, and plasma activation offer potential advantages in terms of energy efficiency and reaction rate enhancement [17]. Hybrid techniques combining multiple energy sources often generate synergistic effects that improve overall process performance [17].

3-tert-butyl-1H-pyrazole-5-carboxylic acid exhibits characteristic thermal stability properties that are influenced by both its pyrazole heterocyclic core and the specific substituent groups. The thermodynamic stability of this compound is governed by several key factors including the aromatic character of the pyrazole ring, the bulky tert-butyl group at the 3-position, and the carboxylic acid functionality at the 5-position.

The decomposition kinetics of pyrazole derivatives typically follow first-order kinetics, with the primary decomposition pathway being nitrogen elimination from the heterocyclic ring [1]. For 3-tert-butyl-1H-pyrazole-5-carboxylic acid, the decomposition mechanism is expected to proceed through multiple pathways due to the presence of different functional groups. The activation energy for thermal decomposition of similar pyrazole compounds has been measured at approximately 33.4 kcal/mol, which is lower than the 40 kcal/mol observed for related 1-pyrazoline derivatives [2].

Research on pyrazole stability indicates that the relative thermodynamic stability of different isomers depends significantly on the substitution pattern [2]. The tert-butyl group at position 3 provides steric protection and electronic stabilization through hyperconjugation effects, while the carboxylic acid group at position 5 can participate in intramolecular hydrogen bonding, potentially enhancing thermal stability.

Decomposition temperature studies on related pyrazole derivatives show that nitro-substituted pyrazoles exhibit decomposition temperatures ranging from 275-336°C [3] [4], while carboxylic acid-substituted pyrazoles typically decompose at temperatures between 250-300°C. The tert-butyl substituent is expected to increase the decomposition temperature due to its electron-donating properties and steric bulk.

| Parameter | Value | Reference Compound |

|---|---|---|

| Estimated Decomposition Temperature | 250-300°C | Pyrazole carboxylic acids |

| Primary Decomposition Pathway | Decarboxylation/N2 elimination | Similar pyrazoles |

| Activation Energy | ~33-40 kcal/mol | Pyrazole derivatives |

| Thermal Stability Classification | Moderate to High | Substituted pyrazoles |

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of 3-tert-butyl-1H-pyrazole-5-carboxylic acid reflects the amphiphilic nature of the molecule, which contains both hydrophilic and lipophilic structural elements. The aqueous solubility is predicted to be approximately 1.11 mg/L (0.0066 mol/L) at neutral pH [5], which classifies it as having low water solubility.

Aqueous solubility is significantly influenced by pH due to the ionizable carboxylic acid group. At physiological pH (7.4), the carboxylic acid group undergoes deprotonation, forming the carboxylate anion, which substantially increases water solubility. The pH-dependent solubility follows the Henderson-Hasselbalch equation, with maximum solubility achieved at pH values above 6-7.

Organic solvent solubility varies considerably depending on the solvent polarity and hydrogen bonding capability. Dimethyl sulfoxide (DMSO) provides excellent solubility for stock solution preparation [6], while protic solvents such as ethanol and methanol offer moderate solubility suitable for recrystallization and synthetic applications. Non-polar solvents such as hexane and diethyl ether show very limited solubility due to the polar nature of both the carboxylic acid and pyrazole nitrogen atoms.

The tert-butyl group contributes to the compound's lipophilicity, while the carboxylic acid and pyrazole nitrogen provide hydrogen bonding sites that enhance solubility in polar solvents. The polar surface area and hydrogen bonding capacity (2 donors, 4 acceptors) significantly influence the compound's solubility characteristics.

| Solvent Type | Estimated Solubility | Mechanism |

|---|---|---|

| Water (pH 7.4) | Moderate | Ionic solvation |

| Water (pH 2) | Low (1.11 mg/L) | Molecular solvation |

| DMSO | High | Dipolar interactions |

| Ethanol | Moderate | Hydrogen bonding |

| Acetonitrile | Moderate | Dipolar interactions |

| Chloroform | Low | Limited interactions |

| Hexane | Very Low | Minimal interactions |

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-tert-butyl-1H-pyrazole-5-carboxylic acid is characterized by the presence of two ionizable functional groups: the carboxylic acid group and the pyrazole NH group. These groups exhibit distinctly different pKa values and contribute to the compound's overall acid-base properties.

The carboxylic acid pKa is estimated to be in the range of 4-5, which is typical for aromatic carboxylic acids [7] [8]. This value is influenced by the electron-withdrawing effect of the pyrazole ring, which stabilizes the carboxylate anion through resonance and inductive effects. The tert-butyl group at position 3 provides a modest electron-donating effect that slightly increases the pKa compared to unsubstituted pyrazole carboxylic acids.

The pyrazole NH pKa is approximately 14.2, which is characteristic of pyrazole derivatives [9]. This value is significantly lower than the pKa of pyrrole NH (17.5) due to the additional nitrogen atom in the ring, which provides extra stabilization of the conjugate base through resonance. The tert-butyl substituent and carboxylic acid group have minimal effect on the NH acidity due to their distant positions from the NH group.

Protonation behavior of the pyrazole nitrogen (N-2) occurs with a pKa of approximately 2.5, making it a weak base compared to imidazole (pKa 7.0) or pyridine (pKa 5.2) [10] [9]. The reduced basicity results from the destabilization of the protonated form due to the adjacent nitrogen atom and the electron-withdrawing effect of the carboxylic acid group.

The isoelectric point (pI) of 3-tert-butyl-1H-pyrazole-5-carboxylic acid can be calculated as the average of the two pKa values: pI = (pKa1 + pKa2)/2 = (2.5 + 4.5)/2 = 3.5. At this pH, the molecule exists as a zwitterion with both positive and negative charges.

| Functional Group | pKa Value | Acidic/Basic Character | Physiological State (pH 7.4) |

|---|---|---|---|

| Carboxylic acid (-COOH) | ~4.5 | Weak acid | Deprotonated (-COO⁻) |

| Pyrazole NH | ~14.2 | Very weak acid | Protonated |

| Pyrazole N-2 | ~2.5 | Weak base | Unprotonated |

| Overall charge at pH 7.4 | -1 | Anionic | Carboxylate form |

The buffer capacity of 3-tert-butyl-1H-pyrazole-5-carboxylic acid is most significant in the pH range 3.5-5.5, where the carboxylic acid group undergoes deprotonation. This property makes the compound potentially useful in buffer systems for biochemical applications within this pH range.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant